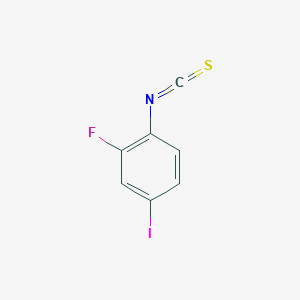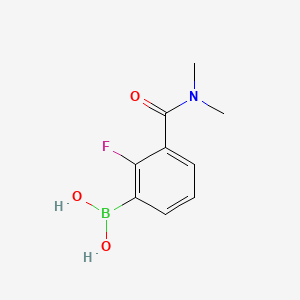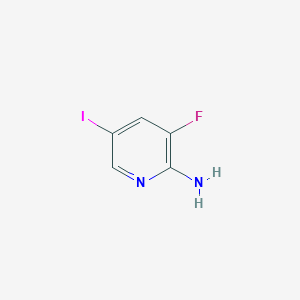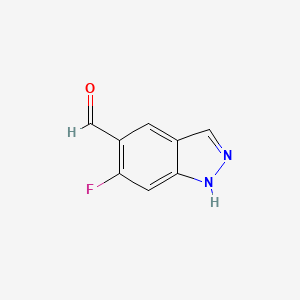
6-fluoro-1H-indazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including 6-fluoro-1H-indazole-5-carbaldehyde, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system, which includes a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole-containing compounds, including this compound, have been synthesized through various chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Fluorescent Dye Development
6-Fluoro-1H-indazole-5-carbaldehyde plays a role in the development of highly fluorescent dyes. A study by Wrona-Piotrowicz et al. (2022) demonstrated the synthesis of dyes containing a pyrazoolympicene chromophore, which exhibited bright fluorescence and weak base properties. These compounds, including variations with this compound, are of interest for sensing in strongly acidic fluorophore environments due to their substantial changes in emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Synthesis of Chemosensors
This compound is also utilized in the synthesis of novel optical chemosensors. Saleem et al. (2015) developed a fluorogenic signaling probe for the selective detection of ferric ion (Fe3+) in mixed aqueous organic media. The study highlights the potential of such chemosensors in medical, environmental, and biological applications, demonstrating the compound's versatility in sensing and detection technologies (Saleem, Kang, & Lee, 2015).
Crystallographic Studies
The compound is also significant in structural and crystallographic studies. Morzyk-Ociepa et al. (2021) conducted a detailed investigation of 1H-indazole-3-carbaldehyde, a related compound, using techniques like X-ray, FT-IR, FT-Raman, and DFT calculations. This research provides insight into the molecular interactions and crystal packing of such compounds, which can be extrapolated to understand the structural properties of this compound (Morzyk-Ociepa, Szmigiel-Bakalarz, Nentwig, Oeckler, & Malik, 2021).
Future Directions
Indazole-containing derivatives, including 6-fluoro-1H-indazole-5-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .
properties
IUPAC Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWTYNPFUNLQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


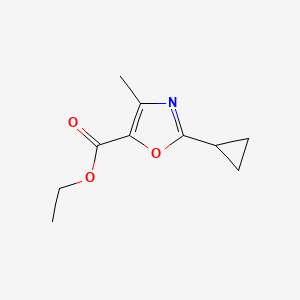
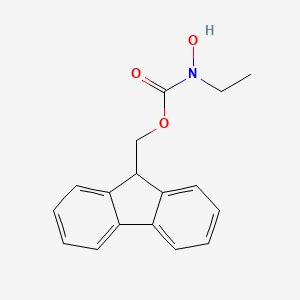
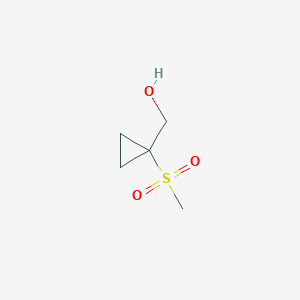

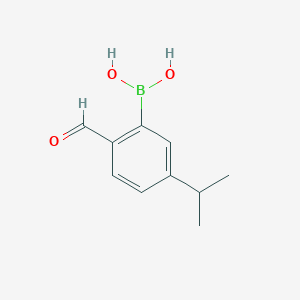

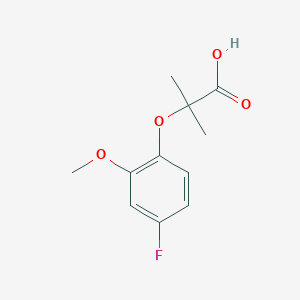
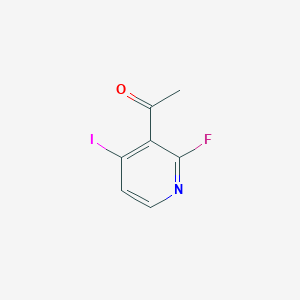
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
